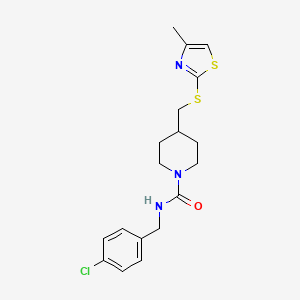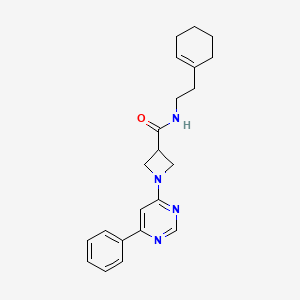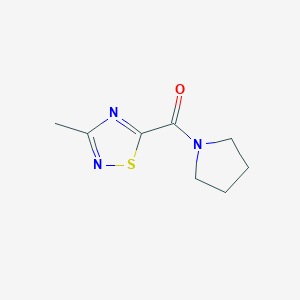
3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound seems to be a derivative of aminomethylbenzoate hydrochloride . These types of compounds are often used as pharmaceutical intermediates . They can serve as versatile reagents for compound synthesis, catalysts for various reactions, and ligands for protein and enzyme investigations .
Synthesis Analysis
While the specific synthesis process for this compound is not available, amines in general can be synthesized through various methods. For example, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Acylation of amines can also occur, where acyl chlorides and acid anhydrides react with primary and secondary amines to form amides .Chemical Reactions Analysis
Amines, such as this compound, can undergo several reactions. They can react with strong acids like hydrochloric acid to form ammonium salts . Primary amines can react with carbonyl compounds to form imines .Scientific Research Applications
Structural Analysis and Tautomerism
Studies on compounds like 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride provide insights into the structural characteristics of similar chemicals. Such research reveals details about tautomerism, protonation, and E/Z isomerism, which are essential for understanding the chemical behavior and potential applications of related compounds in the development of new materials or in pharmaceutical research (Holschbach et al., 2003).
Corrosion Inhibition
Research on pyrazole derivatives has demonstrated their effectiveness as corrosion inhibitors for steel in acidic environments, which may be relevant for similar compounds in protective coatings or industrial applications to extend the lifespan of metal structures (Herrag et al., 2007).
Synthesis of Derivatives
The synthesis of derivatives from related structures, such as through aminomethylation of pyridines, opens avenues for creating novel compounds with potential applications in pharmaceuticals, agrochemicals, or organic materials. These synthetic strategies can be applied to a wide range of substrates to develop new chemical entities with desired properties (Smirnov et al., 2005).
Photophysical Studies
Research on benzo[a]phenoxazinium chlorides, for instance, includes photophysical studies that are crucial for developing new fluorescent probes or materials with specific optical properties. Such studies could potentially be applied to the compound of interest for creating sensors, imaging agents, or materials with unique luminescence characteristics (Raju et al., 2016).
Catalytic Applications
Investigations into the catalytic applications of related compounds, such as in the synthesis of isoindolinone and isobenzofuranimine derivatives, highlight the potential of using similar chemical structures as catalysts or intermediates in organic synthesis. These applications are critical for developing new reaction pathways and synthesizing valuable chemical products efficiently (Mancuso et al., 2014).
properties
IUPAC Name |
3-(aminomethyl)-2-benzyl-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.ClH/c17-10-15-13-8-4-5-9-14(13)16(19)18(15)11-12-6-2-1-3-7-12;/h1-9,15H,10-11,17H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHKVWTZSNVAFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one](/img/structure/B2843925.png)



![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2843932.png)




![2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2843938.png)


